molecular formula C20H16N6OS B2665103 2-(1H-indol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1904367-12-9

2-(1H-indol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2665103
CAS No.: 1904367-12-9
M. Wt: 388.45
InChI Key: KYDZHWAXAPOATK-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a synthetic organic compound with a molecular formula of C20H16N6OS and a molecular weight of 388.4 g/mol . This complex molecule is built on a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, and is further functionalized with indole and thiophene heterocyclic systems . The presence of these distinct pharmacophoric groups makes it a high-value chemical probe for investigating novel biological pathways and target interactions. Its primary research applications are anticipated in the fields of drug discovery and biochemical screening, particularly for the development of new therapeutic agents. Researchers can leverage this compound as a key intermediate or lead structure in programs targeting various enzyme families. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for use in humans, animals, or for any diagnostic, therapeutic, or personal applications.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6OS/c27-20(9-14-10-21-17-4-2-1-3-15(14)17)22-11-19-24-23-18-6-5-16(25-26(18)19)13-7-8-28-12-13/h1-8,10,12,21H,9,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDZHWAXAPOATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with indole, functionalization at the 3-position can be achieved through various methods, such as Vilsmeier-Haack reaction or Fischer indole synthesis.

    Synthesis of the Triazolopyridazine Core: This involves the cyclization of appropriate precursors, often using hydrazine derivatives and nitriles under acidic or basic conditions.

    Coupling Reactions: The indole derivative is then coupled with the triazolopyridazine core, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

    Final Assembly: The thiophene moiety is introduced through cross-coupling reactions, such as Suzuki or Stille coupling, to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene moieties, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reduction reactions can be performed on the triazolopyridazine core using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at various positions on the compound, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate.

    Reducing Agents: LAH, NaBH4.

    Coupling Reagents: EDCI, DCC, Pd(PPh3)4 for cross-coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity
    • Research has indicated that derivatives of indole-based compounds, similar to 2-(1H-indol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, exhibit dual inhibitory effects against respiratory syncytial virus (RSV) and influenza A virus (IAV). Compounds with similar scaffolds have shown low micromolar to sub-micromolar effective concentrations (EC) against these viruses .
  • Antimicrobial Properties
    • The 1,2,4-triazole component has been associated with significant antimicrobial activity. Triazole derivatives have demonstrated efficacy against various bacterial strains and fungi. For instance, studies have reported that compounds containing the 1,2,4-triazole scaffold possess potent antibacterial properties against both drug-sensitive and drug-resistant strains .
  • Antitubercular Activity
    • The synthesis of compounds related to triazolo-pyridazine structures has shown promise as anti-tubercular agents. Certain derivatives have been evaluated for their inhibitory effects on Mycobacterium tuberculosis, with some exhibiting IC50 values in the low micromolar range . This suggests potential for further development as therapeutic agents against tuberculosis.
  • Anticancer Potential
    • Recent reviews highlight the anticancer properties of triazole derivatives. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms .
  • Enzyme Inhibition
    • Various studies have documented the enzyme inhibitory activities of triazole derivatives. For example, certain compounds have been identified as inhibitors of carbonic anhydrase and cholinesterase enzymes . This broadens the scope of potential applications in treating conditions like glaucoma and Alzheimer's disease.

Table: Summary of Pharmacological Activities

Activity TypeDescriptionReference
AntiviralInhibitory effects on RSV and IAV; low micromolar EC values
AntimicrobialEffective against Gram-positive/negative bacteria; antifungal properties
AntitubercularSignificant activity against Mycobacterium tuberculosis
AnticancerInhibition of cancer cell proliferation; various mechanisms
Enzyme InhibitionInhibitors of carbonic anhydrase and cholinesterase

Mechanism of Action

The mechanism by which 2-(1H-indol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s multiple heterocyclic rings allow it to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for its biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Heterocyclic Features
Target Compound Triazolo[4,3-b]pyridazine Thiophen-3-yl, Indol-3-yl Fused triazole-pyridazine, sulfur-containing thiophene
2-(6-Chloro-1H-indol-1-yl)-N-[3-([1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Propyl]Acetamide Triazolo[4,3-a]pyridine 6-Chloroindole, propyl linker Triazole fused with pyridine
AP-PROTAC-1 (from ) Thieno-triazolo-diazepine Chlorophenyl, dioxopiperidinyl Multicyclic PROTAC scaffold
Compound 4a (N-(2,3-Diphenylquinoxalin-6-yl)Acetamide) Quinoxaline Diphenyl, pyrimidinyl-thio Quinoxaline core with sulfur linkage

Key Observations:

Triazolo-Pyridazine vs. Triazolo-Pyridine: The target compound’s triazolo[4,3-b]pyridazine core differs from the triazolo[4,3-a]pyridine in ’s analogue.

Thiophene vs. Chlorophenyl : The thiophen-3-yl group in the target compound introduces sulfur-based π-π interactions, whereas chlorophenyl substituents (e.g., in AP-PROTAC-1) offer halogen bonding capabilities .

Indole Positional Isomerism : The indol-3-yl group in the target compound contrasts with the 6-chloroindol-1-yl substituent in ’s analogue, which may alter steric hindrance and receptor binding.

Key Findings:

Synthetic Efficiency : Compound 4a () achieved a high yield (90.2%) via reflux in acetonitrile with triethylamine, suggesting that similar conditions could be optimized for the target compound’s synthesis .

Melting Points : The absence of melting point data for the target compound limits direct comparisons, but analogues like 4a (230–232°C) indicate that crystalline stability is achievable in acetamide derivatives with rigid heterocycles .

Functional Group Implications

  • Amide Linkage: The acetamide group in the target compound is conserved across all analogues, critical for hydrogen-bond donor/acceptor interactions in binding pockets.
  • Thiophene vs.

Biological Activity

The compound 2-(1H-indol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The structure of the compound is characterized by the following components:

  • Indole moiety : Known for its biological significance in various pharmacological activities.
  • Thiophene and triazolo-pyridazine rings : These heterocycles contribute to the compound's potential interaction with biological targets.

Anticancer Properties

Numerous studies have explored the anticancer properties of related compounds featuring indole and triazole structures. For instance, a study on triazolo-pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The most promising derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer types .

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound 12e , which shares structural similarities with our target compound, was noted for its ability to induce apoptosis and cell cycle arrest, particularly in the G0/G1 phase of A549 cells .

The mechanism by which these compounds exert their effects often involves inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, compounds similar to This compound have been shown to inhibit c-Met kinase activity, which plays a crucial role in tumor growth and metastasis. The inhibition of c-Met was demonstrated with an IC50 value comparable to established inhibitors like Foretinib .

Case Studies

In a detailed case study involving triazolo-pyridazine derivatives:

  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines.
  • Results : Compounds exhibited moderate to high levels of cytotoxicity, with specific derivatives showing IC50 values as low as 0.008 μM against A549 cells.
  • Cellular Assays : The study included immunofluorescence staining and tubulin polymerization assays to elucidate the mechanism of action further .

Q & A

Q. What synthetic strategies are recommended for constructing the triazolo[4,3-b]pyridazine core in this compound?

The triazolo[4,3-b]pyridazine core can be synthesized via cyclocondensation reactions. For example, hydrazine derivatives may react with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the triazole ring. Key steps include optimizing temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to favor cyclization . Characterization via NMR and IR spectroscopy is critical to confirm regiospecificity .

Q. How can researchers validate the purity and structural integrity of intermediates during synthesis?

Use a combination of analytical techniques:

  • HPLC-MS for purity assessment (≥95% threshold).
  • 1H/13C NMR to confirm substituent positions (e.g., thiophene at C6 of pyridazine) .
  • Elemental analysis to verify stoichiometry (e.g., C% ±0.3% deviation) .
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What physicochemical properties are critical for predicting this compound’s pharmacokinetics?

Key properties include:

  • LogP (lipophilicity): Affects membrane permeability. Computed values (e.g., using PubChem algorithms) should be validated experimentally via shake-flask methods .
  • pKa : Determines ionization state at physiological pH. Use potentiometric titration or UV-spectrophotometry .
  • Polar surface area (PSA) : Predicts blood-brain barrier penetration (target PSA <90 Ų for CNS activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation : Replace thiophene with other heterocycles (e.g., furan, pyrrole) and assess activity changes via in vitro assays (e.g., kinase inhibition) .
  • Bioisosteric replacement : Swap the acetamide linker with sulfonamide or urea groups to modulate binding affinity .
  • Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and guide synthetic modifications .

Q. What experimental and computational methods resolve discrepancies in LogP predictions?

  • Experimental validation : Compare computed LogP (e.g., from PubChem ) with shake-flask/HPLC retention time methods. Adjust computational models (e.g., ClogP) using correction factors for heterocyclic systems .
  • MD simulations : Run molecular dynamics to assess solvent-accessible surface area (SASA) and refine solvation energy calculations .

Q. How can researchers troubleshoot low yields in the final coupling step (indole + triazolo-pyridazine)?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig coupling or CuI for Ullmann-type reactions .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
  • By-product analysis : Identify side products (e.g., dehalogenated derivatives) via LC-MS and adjust reaction stoichiometry .

Q. What strategies mitigate tautomerism-related challenges in NMR characterization?

  • Variable-temperature NMR : Perform experiments at 25°C and −40°C to observe tautomeric equilibria (e.g., keto-enol shifts in triazole rings) .
  • Deuterium exchange : Add D₂O to identify exchangeable protons (e.g., NH in indole) and assign peaks unambiguously .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis Optimization Microwave-assisted synthesis, catalyst screening
Structural Analysis X-ray crystallography, 2D NMR (COSY, NOESY)
Activity Profiling Kinase inhibition assays, molecular docking
Property Prediction SwissADME, Molinspiration, experimental LogP

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